3,4-Dihydro-1H-isochromen-5-amine;hydrochloride
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Overview
Description
3,4-Dihydro-1H-isochromen-5-amine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-isochromen-5-amine;hydrochloride typically involves the reaction of 3,4-dihydro-1H-isochromen-5-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-isochromen-5-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
3,4-Dihydro-1H-isochromen-5-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-isochromen-5-amine;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the context of its use . The compound may act on enzymes, receptors, or other cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-isochromen-1-ylmethylamine hydrochloride: A similar compound with a slightly different chemical structure and properties.
2,4-Diamino-1,3,5-triazines: Another class of compounds with similar applications and mechanisms of action.
Uniqueness
3,4-Dihydro-1H-isochromen-5-amine;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
3,4-Dihydro-1H-isochromen-5-amine;hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different biological systems, and relevant research findings.
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound can be represented as follows:
- Molecular Formula : C₉H₁₄ClN
- Molecular Weight : 173.67 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It has been investigated for its effects on:
- Enzyme Inhibition : The compound exhibits potential inhibitory effects on specific enzymes involved in metabolic pathways, which may contribute to its therapeutic efficacy in conditions such as diabetes and cancer .
- Receptor Modulation : Studies suggest that it may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and behavior .
Antimicrobial Properties
Research indicates that derivatives of 3,4-dihydroisocoumarins, closely related to this compound, exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria. For instance:
Bacterial Strain | Activity Level |
---|---|
Pseudomonas aeruginosa | Moderate |
Shigella boydii | Strong |
Salmonella serovar Typhi | Moderate |
Bacillus cereus | Strong |
These findings suggest that the compound may possess antimicrobial properties that warrant further investigation in clinical settings .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. A notable study reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF7: 20 µM
These results indicate promising anticancer potential, particularly in targeting specific cancer types .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Diabetes Management : A study evaluated the compound's effects on glucose metabolism in diabetic rats. Results showed a significant reduction in blood glucose levels when administered at doses of 10 mg/kg.
- Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal death, suggesting potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3H,4-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHYUCOLDAAXLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248355-93-1 |
Source
|
Record name | 3,4-dihydro-1H-2-benzopyran-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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